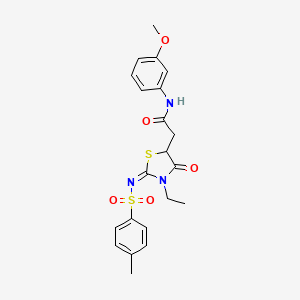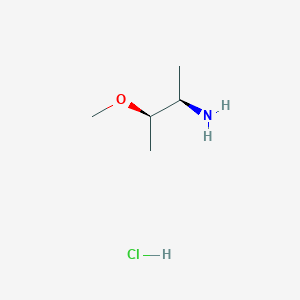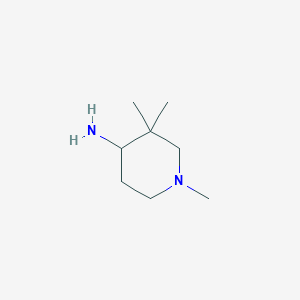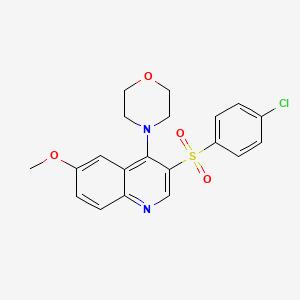![molecular formula C24H21N5O3 B2958306 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-04-8](/img/structure/B2958306.png)
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of carboxylic acids and amines, mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación
Anticancer Applications
One area of research has focused on the synthesis and biological evaluation of novel derivatives related to the structure of this compound for anticancer activities. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating cytotoxic activities against cancer cell lines, which provides a basis for the potential anticancer applications of related compounds. The structural activity relationship (SAR) indicated that certain modifications could enhance their anticancer efficacy, suggesting a pathway for further development of compounds with similar structures for oncological applications (Rahmouni et al., 2016).
Anti-Inflammatory Applications
Another area of research involves the exploration of anti-inflammatory properties. Tozkoparan et al. (1999) synthesized derivatives of thiazolo[3,2-a]pyrimidine, demonstrating moderate anti-inflammatory activity. These findings highlight the potential of structurally related compounds to serve as leads for the development of new anti-inflammatory agents. The study provides evidence of the therapeutic potential of compounds sharing core structural motifs with N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide in treating inflammation-related disorders (Tozkoparan et al., 1999).
Potential Antiviral and Antibacterial Activities
Research into the antiviral and antibacterial activities of related compounds provides insights into the broad-spectrum utility of such chemicals. Studies focusing on the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-carboxylate derivatives, for instance, have examined their antibacterial, antifungal, and antitumor activities, underscoring the versatility of this chemical scaffold in drug development for infectious diseases (Shanmugasundaram et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the wide range of activities associated with indole derivatives , it’s likely that multiple pathways could be involved.
Result of action
Based on the biological activities of indole derivatives , the effects could potentially include antiviral, anti-inflammatory, or anticancer activities, among others.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-28-14-18(22(30)25-12-11-15-13-26-19-10-6-5-9-17(15)19)20-21(28)23(31)29(24(32)27-20)16-7-3-2-4-8-16/h2-10,13-14,26H,11-12H2,1H3,(H,25,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQVYDQTNAUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[7-(3-methylbutyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)


![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2958232.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)
![8-Cyclohexanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2958237.png)
![2-(3-chlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B2958238.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2958240.png)



